5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

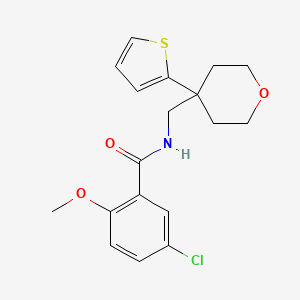

The compound 5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by:

- Benzamide core: Substituted with a chloro group at position 5 and a methoxy group at position 2.

- Side chain: A tetrahydro-2H-pyran (THP) ring substituted with a thiophen-2-yl group at position 4, connected via a methylene bridge to the amide nitrogen.

The thiophene and THP moieties may enhance π-π stacking and conformational stability, respectively .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c1-22-15-5-4-13(19)11-14(15)17(21)20-12-18(6-8-23-9-7-18)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTBAYSYYSVKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 391.9 g/mol

- CAS Number : 1797078-38-6

The compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Kinases : Preliminary studies suggest that the compound may act as a kinase inhibitor, which is critical in regulating cell proliferation and survival pathways. This activity is particularly relevant in cancer therapeutics, where dysregulation of kinase signaling is common.

- Antimicrobial Activity : There is evidence supporting its potential as an antimicrobial agent. The structural components of the compound, particularly the thiophene ring, are known to enhance bioactivity against various bacterial strains.

- Anti-inflammatory Effects : The benzamide moiety has been associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Biological Activity Data

A summary of relevant biological activity data is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Moderate inhibition in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production |

Case Studies

- Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. These findings highlight its potential as a therapeutic agent in oncology.

- Animal Models : In vivo studies using animal models of inflammation showed that treatment with this compound resulted in decreased inflammation markers and improved clinical scores, suggesting its efficacy in managing inflammatory diseases.

- Synergistic Effects : A recent study explored the combination of this compound with existing chemotherapeutics, revealing synergistic effects that enhance overall efficacy while reducing side effects associated with higher doses of traditional agents.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that compounds similar to 5-chloro-2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exhibit promising antimicrobial activity. In a study evaluating various benzamide derivatives, compounds were screened against various mycobacterial, bacterial, and fungal strains. The results indicated that some derivatives showed activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | Activity Against Mycobacteria | Activity Against Fungi | Comparison Standard |

|---|---|---|---|

| Compound A | Moderate | High | Isoniazid |

| Compound B | High | Moderate | Ciprofloxacin |

| Compound C | Low | Low | Penicillin G |

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. A notable study synthesized and evaluated a series of benzamide derivatives for their antiproliferative effects against human cancer cell lines, including ovarian and colon cancer cells. One derivative showed significant inhibitory effects, with a GI50 value of 1.9 µM against pancreatic carcinoma cells, indicating its potential as a therapeutic agent .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MIA PaCa-2 (Pancreatic) | 1.9 | Induces apoptosis |

| Compound E | A2780 (Ovarian) | 5.0 | Cell cycle arrest (G2/M phase) |

| Compound F | HCT116 (Colon) | 10.0 | Apoptosis induction |

Mechanistic Insights

Studies on the mechanism of action reveal that the compound induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death . Additionally, structure–activity relationship studies help elucidate how modifications to the chemical structure influence biological activity, guiding further drug design.

Comparison with Similar Compounds

Structural Analogues

3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide ()

- Core: Benzamide with phenoxy and THP-methoxy substituents.

- Key Differences: Substituents: Lacks the thiophene and chloro groups; includes oxadiazole and thiazole rings.

- Applications : Likely targets kinases due to thiazole and oxadiazole motifs.

Venetoclax (ABT-199) ()

- Core : Benzamide linked to a sulfonamide and pyrrolopyridine.

- Key Differences: Substituents: Cyclohexenyl and trifluoromethyl groups enhance lipophilicity; sulfonamide replaces the THP-thiophene chain. Mechanism: BCL-2 inhibitor for cancer therapy, contrasting with the unknown target of the THP-thiophene compound .

N-Hydroxy-4-phenyl-2-(thiophen-2-yl)thiazole-5-carboxamide ()

- Core : Thiazole-carboxamide with thiophene.

- Key Differences : Thiazole replaces benzamide; hydroxy group increases polarity.

- Applications: Potential metalloproteinase inhibition due to hydroxamic acid moiety .

Physicochemical Properties

Analysis :

- The target compound’s chloro and THP-thiophene groups balance lipophilicity, favoring membrane permeability. Venetoclax’s high logP aligns with its intracellular BCL-2 targeting , while the oxadiazole in ’s compound improves aqueous solubility .

Target Compound

Likely synthesized via:

Benzamide Formation : Coupling 5-chloro-2-methoxybenzoic acid with (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methanamine using EDCI/HOBt.

THP-Thiophene Synthesis : Cyclization of dihydropyran with thiophene-2-carbaldehyde, followed by methylation .

Venetoclax

- Involves multi-step coupling of sulfonamide and pyrrolopyridine moieties, requiring protective groups for amine and carboxylic acid functionalities .

Pharmacological Potential

- Target Compound : Thiophene and THP may target GPCRs or kinases, similar to ’s compound . Chloro and methoxy groups could modulate electron density for receptor binding.

- Venetoclax : Clinically validated for chronic lymphocytic leukemia, highlighting the importance of hydrophobic substituents in apoptosis regulation .

- Compound : Hydroxamic acid suggests protease inhibition, a divergent mechanism from benzamide-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.